3-(Oxetan-3-yloxy)picolinic acid
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Overview
Description
3-(Oxetan-3-yloxy)picolinic acid is a compound that features an oxetane ring attached to a picolinic acid moiety. The oxetane ring is a four-membered cyclic ether, known for its unique chemical properties and reactivity. Picolinic acid, on the other hand, is a derivative of pyridine with a carboxyl group at the 2-position. The combination of these two structures results in a compound with interesting chemical and biological properties.
Mechanism of Action
Target of Action
3-(Oxetan-3-yloxy)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs leads to the inhibition of viral replication and packaging, making it an effective anti-viral agent .
Biochemical Pathways
This compound is a metabolite of tryptophan and is produced through the kynurenine pathway . This pathway plays a role in the pathogenesis of inflammatory disorders within the central nervous system and possibly other organs . The compound’s interaction with ZFPs affects this pathway, leading to its anti-viral and immunomodulatory effects .
Pharmacokinetics
They are known to be more metabolically stable and lipophilicity neutral, reducing the basicity of its adjacent nitrogen atom, thus possibly lowering the drug’s overall lipophilicity .
Result of Action
The result of the compound’s action is primarily its anti-viral effects. It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Its broad-spectrum antiviral activity has been demonstrated against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yloxy)picolinic acid typically involves the formation of the oxetane ring followed by its attachment to the picolinic acid moiety. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through various cyclization reactions, such as epoxide ring opening and subsequent ring closure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and its attachment to the picolinic acid .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yloxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-(Oxetan-3-yloxy)picolinic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of oxetane-containing molecules on biological systems.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development.
Comparison with Similar Compounds
Oxetan-3-one: A compound with a similar oxetane ring structure but lacking the picolinic acid moiety.
Picolinic acid derivatives: Compounds that share the picolinic acid structure but differ in the attached functional groups.
Uniqueness: 3-(Oxetan-3-yloxy)picolinic acid is unique due to the combination of the oxetane ring and picolinic acid moiety. This dual structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(oxetan-3-yloxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)8-7(2-1-3-10-8)14-6-4-13-5-6/h1-3,6H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEFACHFHSNYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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